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Introduction
GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase

kinase 4 (MAP4K4), a key regulator in a multitude of biological processes including

angiogenesis, inflammation, and cancer.[1] Developed through a strategic, structure-based

design and property-guided optimization, GNE-495 has demonstrated significant efficacy in

preclinical models, particularly in the context of retinal angiogenesis.[1][2] A primary goal in the

development of GNE-495 was to create a potent inhibitor with minimal central nervous system

(CNS) penetration, a challenge successfully overcome to produce a tool compound suitable for

in vivo studies.[1] This technical guide provides a comprehensive overview of the discovery,

structure-activity relationship (SAR), and key experimental methodologies related to GNE-495.

Discovery and Design Strategy
The journey to GNE-495 began with a pyridopyrimidine scaffold, which, while potent and

selective, exhibited substantial brain penetration, leading to potential off-target toxicities.[1] This

prompted a redesign effort focused on developing inhibitors with reduced brain exposure while

maintaining high potency and kinase selectivity.

The initial exploration moved to a synthetically accessible 1-aminoisoquinoline core to rapidly

establish SAR.[1] Subsequently, the "5-aza" moiety was reintroduced in the form of a 1,7-
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naphthyridine scaffold, which ultimately led to the identification of GNE-495.[1] This strategic

evolution of the chemical scaffold was crucial in achieving the desired pharmacological profile.
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Figure 1: GNE-495 Discovery Workflow.

Structure-Activity Relationship (SAR)
The development of GNE-495 involved a systematic exploration of the SAR, starting with the

isoquinoline series and progressing to the more potent naphthyridine series.

Isoquinoline Series
The initial SAR studies on the isoquinoline core provided valuable insights into the structural

requirements for MAP4K4 inhibition.

Compound R MAP4K4 IC50 (nM)
HUVEC Migration
IC50 (µM)

2 H 180 >10

3 Me 74 5.6

4 Et 56 3.9

5 i-Pr 45 2.5

6 c-Pr 35 1.8

7 t-Bu 68 4.2

8 Ph 120 >10

9 3-F-Ph 25 1.5

Table 1: Structure-Activity Relationships of Isoquinoline MAP4K4 Inhibitors.[1]
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Naphthyridine Series and the Emergence of GNE-495
Building on the learnings from the isoquinoline series, the focus shifted to the 1,7-naphthyridine

scaffold, which led to a significant enhancement in potency. GNE-495 (compound 13) emerged

from this series as the lead candidate, demonstrating an optimal balance of biochemical

potency, cellular activity, permeability, and microsomal stability.

Compound R
MAP4K4
IC50 (nM)

HUVEC
Migration
IC50 (µM)

MDCK Papp
(10⁻⁶ cm/s)

Rat
Microsomal
Stability (%
remaining)

10 H 25 2.1 5.2 85

11 Me 12 1.1 6.8 92

12 Et 8.5 0.8 7.1 95

13 (GNE-

495)
c-Pr 3.7 0.5 8.2 98

14 3-F-Ph 5.1 0.6 7.5 96

Table 2: Structure-Activity Relationships of Naphthyridine MAP4K4 Inhibitors.[1]

Mechanism of Action and Signaling Pathway
GNE-495 exerts its biological effects by directly inhibiting the kinase activity of MAP4K4.

MAP4K4 is involved in a complex signaling network that regulates various cellular processes.

By inhibiting MAP4K4, GNE-495 can modulate downstream signaling pathways, thereby

impacting processes such as angiogenesis.
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Figure 2: Simplified MAP4K4 Signaling Pathway and the inhibitory action of GNE-495.

Pharmacokinetics
A key success in the development of GNE-495 was achieving a favorable pharmacokinetic

profile with good oral bioavailability and low CNS penetration. The pharmacokinetic parameters

of GNE-495 were evaluated across multiple species.
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Species
Dose
(mg/kg)

Route
CL
(mL/min/k
g)

Vss
(L/kg)

t1/2 (h) F (%)

Mouse 1 IV 25 1.8 1.2 37

5 PO - - -

Rat 1 IV 30 2.1 1.5 42

5 PO - - -

Dog 0.5 IV 15 2.5 2.8 47

2 PO - - -

Table 3: Cross-Species Pharmacokinetics of GNE-495.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of

GNE-495.

MAP4K4 Biochemical Assay
Objective: To determine the in vitro potency of compounds against MAP4K4 kinase activity.

Methodology: A common method for assessing kinase activity is a luminescence-based assay

that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.

Reagents: Recombinant human MAP4K4 enzyme, kinase buffer (e.g., 40 mM Tris, pH 7.5,

20 mM MgCl₂, 0.1 mg/mL BSA), ATP, suitable substrate (e.g., a generic kinase substrate like

myelin basic protein), ADP-Glo™ Reagent, and Kinase Detection Reagent.

Procedure:

Prepare serial dilutions of GNE-495 and other test compounds in DMSO.

In a 384-well plate, add 5 µL of the compound dilutions.
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Add 10 µL of a solution containing the MAP4K4 enzyme and substrate in kinase buffer.

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration

should be at or near the Km for MAP4K4.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent

and incubating for 40 minutes.

Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent and

incubating for 30 minutes.

Measure the luminescence using a plate reader.

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and

thus the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

HUVEC Cell Migration Assay
Objective: To assess the effect of GNE-495 on the migration of human umbilical vein

endothelial cells (HUVECs), a key process in angiogenesis.

Methodology: The Boyden chamber assay (or Transwell assay) is a standard method to

evaluate cell migration towards a chemoattractant.

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pore size) placed in a 24-

well plate.

Procedure:

Culture HUVECs to sub-confluency.

Starve the cells in a low-serum medium for several hours prior to the assay.

Coat the underside of the Transwell membrane with an extracellular matrix protein like

fibronectin or collagen to promote cell adhesion.
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In the lower chamber of the 24-well plate, add a medium containing a chemoattractant

(e.g., VEGF or serum) and varying concentrations of GNE-495.

Harvest the starved HUVECs and resuspend them in a low-serum medium.

Add the HUVEC suspension to the upper chamber of the Transwell insert.

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for migration (e.g., 4-

6 hours).

After incubation, remove the non-migrated cells from the upper surface of the membrane

with a cotton swab.

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal

violet).

Data Analysis: Count the number of stained, migrated cells in several microscopic fields for

each well. The IC₅₀ value is determined by quantifying the inhibition of migration at different

compound concentrations.
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Figure 3: HUVEC Migration Assay Workflow.

In Vivo Retinal Angiogenesis Model
Objective: To evaluate the in vivo efficacy of GNE-495 in a model of pathological retinal

angiogenesis.

Methodology: The mouse model of oxygen-induced retinopathy (OIR) is a widely used model

that mimics some aspects of retinopathies.

Animal Model: C57BL/6J neonatal mice.
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Procedure:

On postnatal day 7 (P7), place the neonatal mice and their nursing mother in a hyperoxic

chamber (75% oxygen).

On P12, return the mice to normoxic (room air) conditions. This sudden shift to relative

hypoxia induces retinal neovascularization.

Administer GNE-495 or vehicle control to the mice via intraperitoneal (IP) injection at

specified doses and schedules during the hypoxic phase (e.g., from P12 to P17).

On P17, euthanize the mice and enucleate the eyes.

Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g.,

isolectin B4) to visualize the retinal vasculature.

Data Analysis: Capture images of the stained retinal flat mounts using fluorescence

microscopy. Quantify the area of neovascularization and/or the avascular area of the retina

using image analysis software. Compare the treated groups to the vehicle control to

determine the efficacy of GNE-495 in inhibiting pathological angiogenesis.

Conclusion
GNE-495 stands as a testament to the power of structure-based drug design and meticulous

property optimization. Its discovery journey, from a CNS-penetrant hit to a peripherally

restricted, potent, and selective in vivo tool compound, provides a valuable case study for drug

development professionals. The detailed structure-activity relationship data and established

experimental protocols offer a solid foundation for further research into the therapeutic potential

of MAP4K4 inhibition in angiogenesis-dependent diseases and other pathological conditions.

The favorable pharmacokinetic profile of GNE-495 makes it a critical tool for elucidating the

diverse biological roles of MAP4K4 in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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